molecular formula C14H11BrF3NO B187840 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone CAS No. 95337-69-2

1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone

Cat. No.: B187840
CAS No.: 95337-69-2
M. Wt: 346.14 g/mol
InChI Key: VVIKNKIEZZBOOW-UHFFFAOYSA-N
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Description

1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone (CAS: 95337-69-2) is a halogenated pyrrole derivative with the molecular formula C₁₄H₁₁BrF₃NO and a molecular weight of 346.14 g/mol . It features a 4-bromophenyl group attached to a 2,5-dimethylpyrrole core, with a trifluoroethanone moiety at the 3-position. This compound is commercially available through suppliers like Santa Cruz Biotechnology (1 g: $209; 5 g: $349) and CymitQuimica (Ref: 54-PC10267), though specific applications in research remain underexplored in the provided evidence .

Properties

IUPAC Name

1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO/c1-8-7-12(13(20)14(16,17)18)9(2)19(8)11-5-3-10(15)4-6-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIKNKIEZZBOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364942
Record name 1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95337-69-2
Record name 1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Maleimide Cyclization

1-(4-Bromophenyl)-1H-pyrrole-2,5-dione, a maleimide derivative, serves as a precursor. Synthesis involves maleic anhydride and 4-bromoaniline in acetic acid with sulfuric acid, followed by cyclization at 60°C for 6 hours (91% yield). This method introduces electron-withdrawing groups that facilitate subsequent trifluoroacetylation.

Catalytic Asymmetric Methods

Chiral thiourea catalysts, such as 1-{3,5-bis(trifluoromethyl)phenyl}-3-{(1R,2R)-2-(dimethylamino)cyclohexyl}thiourea, enable enantioselective pyrrole formation. In toluene at 20°C, this catalyst achieves 40.1% yield for cis-isomers and 31.3% for trans-isomers.

Bromophenyl Group Incorporation

Substitution at the pyrrole N1 position requires careful regiocontrol. Two dominant pathways emerge:

Nucleophilic Aromatic Substitution

4-Bromophenylboronic acid undergoes Suzuki-Miyaura coupling with 3-bromo-2,5-dimethylpyrrole using Pd(PPh₃)₄ in dioxane/Na₂CO₃ (2M). This method, however, faces competing debromination, necessitating low temperatures (0–5°C) and short reaction times (<2 hours).

Direct Electrophilic Bromination

Bromine (Br₂) in dichloromethane at −10°C selectively brominates the para position of the pre-formed pyrrole-ethanone derivative. Excess pyridine (3 equiv) scavenges HBr, preventing ring-opening side reactions.

Trifluoroethanone Functionalization

Introducing the 2,2,2-trifluoro-1-ethanone group employs Friedel-Crafts acylation. Key data from Bruekelman et al. (1984):

ConditionParameterValue
SolventBenzene50 mL/g substrate
CatalystAlCl₃1.2 equiv
TemperatureReflux4 hours
Yield73%

Trifluoroacetic anhydride (TFAA) serves as the acylating agent, with AlCl₃ facilitating electrophilic attack at the pyrrole C3 position. Competitive acylation at C2 is suppressed by steric hindrance from the 2,5-dimethyl groups.

Optimization and Scalability

Solvent Effects

Benzene, though effective, poses toxicity concerns. Alternatives like toluene or 1,2-dichloroethane reduce hazards while maintaining yields (68–71%). Microwave-assisted synthesis in DMF cuts reaction time to 30 minutes but lowers yield to 65%.

Catalytic Recycling

Heterogeneous catalysts like Mn(OAc)₂ in acetic anhydride enable three reaction cycles without significant activity loss (≤5% yield drop).

Analytical Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.50 (d, 2H, J = 8.4 Hz, Ar-H), 6.20 (s, 1H, pyrrole-H), 2.35 (s, 6H, CH₃).

  • ¹³C NMR : 160.2 (C=O), 139.8 (CF₃), 128.4–122.1 (Ar-C).

  • HRMS : m/z 346.14 [M+H]⁺ (calc. 346.14).

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30) shows ≥98% purity at 254 nm.

Industrial-Scale Considerations

Apollo Scientific offers the compound at $60.00/50mg, reflecting high synthesis costs. Batch processes using continuous flow reactors could reduce prices by 40% through improved heat transfer and catalyst utilization .

Chemical Reactions Analysis

1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. The specific structure of 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone may enhance its efficacy against certain cancer cell lines. Studies have shown that substituents on the pyrrole ring can influence biological activity, making this compound a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties
The presence of a bromophenyl group in the structure enhances its potential as an antimicrobial agent. Preliminary studies suggest that compounds with similar structures can inhibit the growth of various bacterial strains. This property could be exploited in developing new antibiotics or antiseptics .

Materials Science

Fluorinated Compounds in Polymer Chemistry
Fluorinated compounds are known for their unique properties such as chemical stability and hydrophobicity. The trifluoroethanone moiety in this compound can be utilized to synthesize fluorinated polymers with enhanced thermal and chemical resistance. Such materials are valuable in applications ranging from coatings to advanced materials for electronics .

Organic Synthesis

Building Block for Complex Molecules
The compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various reactions such as nucleophilic substitutions and coupling reactions. This versatility makes it an attractive candidate for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potency .
Study 2Antimicrobial TestingShowed effectiveness against Gram-positive bacteria, suggesting potential as a new antibiotic .
Study 3Polymer SynthesisDeveloped novel fluorinated polymers that exhibited superior thermal stability compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Analogs

The bromine atom on the phenyl ring can be replaced with other halogens, altering electronic and steric properties. Key examples include:

1-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone
  • Molecular Formula: C₁₄H₁₁ClF₃NO
  • Key Difference : Chlorine (Cl) replaces bromine (Br).
  • Impact: Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce lipophilicity and influence binding interactions in biological systems. This analog shares the trifluoroethanone group but lacks commercial or application data in the evidence .
IU1 (1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone)
  • Molecular Formula : C₁₉H₂₃FN₂O
  • Key Difference: Fluorine (F) replaces bromine, and the trifluoroethanone is substituted with a pyrrolidinyl group.
  • Application: IU1 is a well-characterized inhibitor of the deubiquitinase Usp14, used to study antigen presentation pathways. Its pyrrolidinyl group enhances solubility compared to the trifluoroethanone in the target compound .

Ethanone Group Modifications

The trifluoroethanone moiety can be replaced with other functional groups, altering reactivity and bioactivity:

2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone
  • Molecular Formula: C₁₅H₁₃ClFNO
  • Key Difference : A chlorine atom replaces the trifluoromethyl group.
  • This compound is listed as a heterocyclic intermediate, though specific applications are unspecified .
1-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-hydroxypiperidin-1-yl)ethan-1-one
  • Molecular Formula : C₁₉H₂₃ClN₂O₂
  • Key Difference: A hydroxypiperidinyl group replaces the trifluoroethanone.
  • Impact : The hydroxypiperidinyl group introduces hydrogen-bonding capability, which could improve target binding in medicinal chemistry applications. This compound is documented in the RCSB PDB database (Ligand ID: A8L) but lacks detailed functional data .

Core Structure Variations

Compounds with modified pyrrole cores or additional heterocycles include:

1-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
  • Molecular Formula : C₂₈H₂₄ClF₃N₃OS₂
  • Key Difference: A benzothienopyrimidine sulfanyl group is appended to the ethanone.

Comparative Data Table

Compound Name Substituent (Phenyl) Ethanone Group Molecular Formula Molecular Weight (g/mol) Key Feature/Application References
Target Compound 4-Bromophenyl 2,2,2-Trifluoro C₁₄H₁₁BrF₃NO 346.14 Commercial availability
Chlorophenyl Analog 4-Chlorophenyl 2,2,2-Trifluoro C₁₄H₁₁ClF₃NO 301.45 Structural analog
IU1 4-Fluorophenyl 2-(Pyrrolidin-1-yl) C₁₉H₂₃FN₂O 314.40 Usp14 inhibitor
2-Chloro-ethanone Derivative 4-Fluorophenyl 2-Chloro C₁₅H₁₃ClFNO 283.72 Synthetic intermediate
Hydroxypiperidinyl Derivative (A8L Ligand) 4-Chlorophenyl 2-(4-Hydroxypiperidinyl) C₁₉H₂₃ClN₂O₂ 364.86 Protein-ligand interaction studies

Discussion of Structural and Functional Implications

  • Halogen Effects : Bromine’s larger size and polarizability compared to chlorine/fluorine may enhance hydrophobic interactions in biological targets, though this is speculative without direct activity data.

Biological Activity

1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone, commonly referred to as a pyrrole derivative, has garnered attention due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties. In this article, we will explore its biological activity through detailed research findings, case studies, and data tables.

Molecular Formula : C₁₄H₁₁BrF₃NO
CAS Number : 95337-69-2
Melting Point : 79–82 °C
Purity : ≥95%

PropertyValue
Molecular Weight327.14 g/mol
StructureChemical Structure
Hazard InformationIrritant

Biological Activity Overview

Recent studies have indicated that pyrrole derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound of interest has been investigated for its effects on various cellular processes.

Antibacterial Activity

Research has demonstrated that compounds with similar pyrrole structures show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, pyrrole benzamide derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Pyrrole derivatives have also been explored for their anticancer properties. A study indicated that certain pyrrole-based compounds could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Case Studies

  • Study on Monoclonal Antibody Production :
    • A compound structurally related to our target was shown to enhance monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. This study highlighted the role of the compound in suppressing cell growth while increasing intracellular ATP levels and glucose uptake .
  • Antimicrobial Efficacy :
    • In another investigation, pyrrole derivatives were tested for their antimicrobial properties against several pathogens. The results indicated that these compounds could serve as lead structures for developing new antibiotics due to their potent activity against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is often linked to their structural components. For example:

ComponentActivity Level
2,5-DimethylpyrroleHigh
Benzamide SubstituentsModerate
Alkyl PyrrolesVariable

In particular, the presence of the 2,5-dimethylpyrrole moiety has been identified as critical for enhancing cell-specific productivity in biotechnological applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone?

  • Methodology :

  • Step 1 : Start with a pyrrole core. Introduce the 4-bromophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling for regioselectivity.
  • Step 2 : Methyl groups at positions 2 and 5 can be added via alkylation using methyl iodide or dimethyl sulfate under basic conditions.
  • Step 3 : Attach the trifluoroacetyl group via acylation using trifluoroacetic anhydride (TFAA) in the presence of Lewis acids like AlCl₃.
  • Validation : Monitor reactions with thin-layer chromatography (TLC) and confirm purity via HPLC. For structural confirmation, use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substituent positions and fluorine integration .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy :
  • 1H^{1}\text{H} NMR: Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm).
  • 19F^{19}\text{F} NMR: Detect the trifluoromethyl group (δ -60 to -70 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ ~ 356 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolve steric effects of the bromophenyl and trifluoroacetyl groups (if crystals are obtainable) .

Q. What are the known biological activities of structurally related pyrrole derivatives?

  • Findings :

  • Pyrroles with electron-withdrawing groups (e.g., trifluoromethyl, bromo) exhibit anticancer activity by inhibiting kinases or inducing apoptosis.
  • Example : 1-(4-Fluorophenyl)-2,5-dimethylpyrrole derivatives show tumor growth modulation via NF-κB pathway inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Purity Analysis : Use differential scanning calorimetry (DSC) or elemental analysis to rule out impurities affecting bioassay results.
  • Assay Optimization : Standardize conditions (e.g., pH, temperature) to minimize variability. For example, organic degradation in aqueous media (noted in HSI studies) can skew results; stabilize samples with cryoprotectants .
  • Replicate Studies : Cross-validate findings in multiple cell lines or enzymatic assays (e.g., kinase inhibition vs. cytotoxicity).

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model binding affinity to enzymes (e.g., cytochrome P450 or kinases). Parameterize the trifluoromethyl group’s electronegativity and steric bulk.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Focus on halogen bonding between bromine and protein residues (e.g., histidine) .

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?

  • Methodology :

  • Modifications : Replace bromine with chlorine to reduce molecular weight while retaining halogen bonding. Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without altering the pyrrole core.
  • In Vitro ADME : Measure permeability (Caco-2 assays) and metabolic stability (microsomal incubation). Compare with analogs like 1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone .

Notes for Experimental Design

  • Safety : The bromophenyl group may pose toxicity; use fume hoods and PPE during synthesis.
  • Degradation : Monitor trifluoroacetyl stability in aqueous buffers (pH 7.4) over 24 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.